

Physical characteristics of "1-(3-Nitropyridin-2-yl)ethanone"

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 1-(3-Nitropyridin-2-yl)ethanone

Cat. No.: B063808

[Get Quote](#)

An In-Depth Technical Guide on the Physical Characteristics of **1-(3-Nitropyridin-2-yl)ethanone**

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-(3-Nitropyridin-2-yl)ethanone is a pyridyl ketone derivative whose structural features—a pyridine ring, a nitro group, and a ketone functional group—make it a compound of significant interest in synthetic and medicinal chemistry. As a versatile building block, a thorough understanding of its physical and spectroscopic properties is paramount for its effective use in research and development. This guide provides a comprehensive technical overview of the key physical characteristics of **1-(3-Nitropyridin-2-yl)ethanone**, presenting both reported data and standardized protocols for its empirical determination. The methodologies are explained with an emphasis on the underlying scientific principles to ensure robust and reproducible characterization, empowering researchers to confidently integrate this compound into their discovery workflows.

Chemical Identity and Core Properties

The foundational step in characterizing any chemical compound is to establish its precise identity and fundamental properties. These data points are critical for everything from stoichiometric calculations to regulatory documentation.

1-(3-Nitropyridin-2-yl)ethanone is identified by the CAS Number 194278-44-9.[\[1\]](#)[\[2\]](#) Its structure consists of a pyridine ring substituted with a nitro group at the 3-position and an acetyl group at the 2-position. The electron-withdrawing nature of both the nitro group and the pyridine nitrogen significantly influences the molecule's reactivity and physical properties.

Table 1: Core Chemical and Physical Properties

Property	Value	Source(s)
CAS Number	194278-44-9	[1] [2]
Molecular Formula	C ₇ H ₆ N ₂ O ₃	[1] [2]
Molecular Weight	166.13 g/mol	[1] [2]
Appearance	White to light yellow solid	[1]
Boiling Point	288.9 ± 20.0 °C (Predicted)	[1]
Density	1.318 ± 0.06 g/cm ³ (Predicted)	[1]
pKa	-1.92 ± 0.10 (Predicted)	[1]
Synonyms	1-(3-nitro-2-pyridyl)ethanone, 1-(3-nitropyridin-2-yl)ethan-1-one	[1]

Thermophysical Characterization: Melting Point

The melting point is a crucial physical constant that serves as a primary indicator of a compound's purity. A sharp melting range typically signifies high purity, whereas a broad and depressed range suggests the presence of impurities. While a specific experimental melting point for **1-(3-Nitropyridin-2-yl)ethanone** is not widely reported in the literature, its determination is a straightforward and essential characterization step.

Protocol 1: Melting Point Determination via Capillary Method

This protocol describes the standard and reliable method for determining the melting point of a solid crystalline compound.

Rationale: The capillary method provides a controlled and reproducible environment for heating a small sample. The packed crystalline lattice requires a specific amount of thermal energy to break down into a liquid state. Impurities disrupt this lattice, requiring less energy and causing melting to occur over a wider temperature range.

Step-by-Step Methodology:

- Sample Preparation: Ensure the **1-(3-Nitropyridin-2-yl)ethanone** sample is completely dry and finely powdered. A solvent-free sample is critical for accuracy.
- Capillary Loading: Load the powdered sample into a capillary tube (sealed at one end) to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface.
- Instrument Setup: Place the loaded capillary into a calibrated melting point apparatus.
- Rapid Heating (Scouting): Heat the sample rapidly to get an approximate melting range.
- Accurate Determination: Using a fresh sample, heat the apparatus to about 10-15 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
- Recording: Record the temperature at which the first drop of liquid appears (T_1) and the temperature at which the entire sample becomes liquid (T_2). The melting range is reported as $T_1 - T_2$.

[Click to download full resolution via product page](#)

Caption: Workflow for Melting Point Determination.

Spectroscopic Analysis for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the chemical structure of a molecule. Each method provides a unique piece of the structural puzzle, and together they offer definitive proof of identity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

¹H NMR: Proton NMR provides information on the number, connectivity, and chemical environment of hydrogen atoms. For **1-(3-Nitropyridin-2-yl)ethanone**, the reported ¹H NMR data in deuteriochloroform (CDCl₃) provides a clear signature.[1]

Table 2: Reported ¹H NMR Spectral Data

Chemical Shift (δ)	Multiplicity	Integration	Coupling Constant (J)	Assignment
2.73 ppm	Singlet (s)	3H	N/A	-CH ₃ (Acetyl group)
7.60 ppm	Doublet of doublets (dd)	1H	8.3, 4.8 Hz	H-5 (Pyridine ring)
8.23 ppm	Doublet of doublets (dd)	1H	8.3, 1.5 Hz	H-4 (Pyridine ring)
8.83 ppm	Doublet of doublets (dd)	1H	4.8, 1.5 Hz	H-6 (Pyridine ring)

Interpretation:

- The singlet at 2.73 ppm corresponds to the three equivalent protons of the acetyl methyl group, which has no adjacent protons to couple with.
- The three distinct signals in the aromatic region (7.60-8.83 ppm) confirm the three protons on the substituted pyridine ring. The splitting patterns (doublet of doublets) and coupling constants are consistent with the proposed substitution pattern.

δ 2.73 (s, 3H) δ 7.60 (dd, 1H) δ 8.23 (dd, 1H) δ 8.83 (dd, 1H)

[Click to download full resolution via product page](#)

Caption: Structure with ^1H NMR assignments.

^{13}C NMR: Carbon NMR would further confirm the structure by identifying all unique carbon environments. While specific data is not readily available, one would expect signals corresponding to the methyl carbon, the carbonyl carbon, and the five distinct carbons of the pyridine ring.

Protocol 2: Acquisition of NMR Spectra

Rationale: This protocol ensures the acquisition of high-resolution spectra suitable for unambiguous structural confirmation. The choice of solvent is critical; the compound must be soluble, and the solvent's signals should not interfere with key analyte signals.

Step-by-Step Methodology:

- Sample Preparation: Dissolve ~5-10 mg of **1-(3-Nitropyridin-2-yl)ethanone** in ~0.6 mL of a deuterated solvent (e.g., CDCl_3 , DMSO-d_6) in a standard 5 mm NMR tube.
- Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm), if not already present in the solvent.
- Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
- ^1H NMR Acquisition: Acquire the proton spectrum using standard parameters (e.g., 400 MHz, 16-32 scans, appropriate pulse width and relaxation delay).
- ^{13}C NMR Acquisition: Acquire the carbon spectrum using a proton-decoupled pulse sequence (e.g., 100 MHz, 1024-4096 scans).

- Data Processing: Fourier transform the raw data, phase correct the spectra, and calibrate the chemical shift scale using the TMS signal.

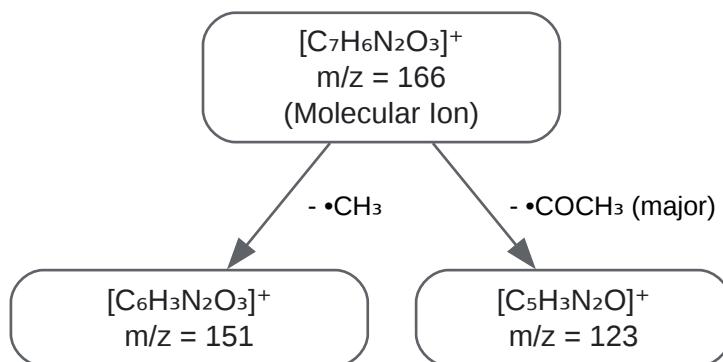
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Expected Absorptions: Based on the structure of **1-(3-Nitropyridin-2-yl)ethanone**, the IR spectrum should exhibit several key absorption bands. By analogy to similar structures like 1-(3-nitrophenyl)ethanone, we can predict the approximate regions for these vibrations.[3][4]

- $\sim 1700 \text{ cm}^{-1}$: A strong, sharp peak for the C=O (carbonyl) stretch of the ketone.
- $\sim 1530 \text{ cm}^{-1}$ and $\sim 1350 \text{ cm}^{-1}$: Two strong peaks corresponding to the asymmetric and symmetric N-O stretching of the nitro group (NO_2), respectively.
- $\sim 1600\text{--}1450 \text{ cm}^{-1}$: Multiple bands for the C=C and C=N stretching vibrations within the pyridine ring.
- $\sim 3100\text{--}3000 \text{ cm}^{-1}$: Weak to medium peaks for the aromatic C-H stretching.
- $\sim 2950\text{--}2850 \text{ cm}^{-1}$: Weak peaks for the aliphatic C-H stretching of the methyl group.

Mass Spectrometry (MS)


Mass spectrometry provides the exact molecular weight and valuable structural information through analysis of fragmentation patterns.

Rationale: Under electron ionization (EI), a molecule is fragmented into characteristic pieces. Analyzing the mass-to-charge ratio (m/z) of these fragments allows a chemist to deduce the original structure.

Expected Fragmentation:

- Molecular Ion (M^+): A peak at $m/z = 166$, corresponding to the intact molecule's mass.

- $[M-15]^+$: Loss of a methyl radical ($\bullet\text{CH}_3$) from the acetyl group, resulting in a peak at $m/z = 151$.
- $[M-43]^+$: A prominent peak from the loss of the acetyl radical ($\bullet\text{COCH}_3$), resulting in a fragment at $m/z = 123$. This corresponds to the 3-nitropyridinyl cation.
- Further Fragmentation: Subsequent loss of NO_2 (46 Da) or NO (30 Da) from the fragments.

[Click to download full resolution via product page](#)

Caption: Proposed primary fragmentation pathways in EI-MS.

Safety and Handling

Proper handling and storage are essential for ensuring laboratory safety and maintaining the integrity of the compound.

GHS Hazard Information: **1-(3-Nitropyridin-2-yl)ethanone** is classified with the GHS07 pictogram (Exclamation Mark), indicating potential hazards.[\[1\]](#)

Table 3: GHS Safety Information

Category	Information
Signal Word	Warning
Hazard Statements	H302: Harmful if swallowed. H315: Causes skin irritation. H319: Causes serious eye irritation. H335: May cause respiratory irritation.
Precautionary Statements	P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

Storage and Handling Recommendations:

- Storage: The compound should be stored in a tightly sealed container under an inert atmosphere (Nitrogen or Argon) at 2-8°C to prevent degradation.[1][2]
- Handling: Use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[5]

Conclusion

This technical guide has detailed the essential physical and spectroscopic characteristics of **1-(3-Nitropyridin-2-yl)ethanone**. The combination of its known properties and the standardized protocols provided herein equips researchers with the necessary knowledge for its confident identification, purity assessment, and safe handling. A thorough characterization, as outlined, is the cornerstone of reproducible and reliable scientific research, enabling the successful application of this valuable chemical building block in drug discovery and materials science.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethanone, 1-(3-nitro-2-pyridinyl)- (9CI) | 194278-44-9 [chemicalbook.com]
- 2. 194278-44-9|1-(3-Nitropyridin-2-yl)ethanone|BLD Pharm [bldpharm.com]
- 3. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 4. Ethanone, 1-(3-nitrophenyl)- [webbook.nist.gov]
- 5. chemicalbook.com [chemicalbook.com]
- To cite this document: BenchChem. [Physical characteristics of "1-(3-Nitropyridin-2-yl)ethanone"]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b063808#physical-characteristics-of-1-3-nitropyridin-2-yl-ethanone]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com